2-(3-Methoxypropyl)thiane
Description
2-(3-Methoxypropyl)thiane is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) with a 3-methoxypropyl substituent at the 2-position. Its molecular formula is C₈H₁₆OS, and its molecular weight is approximately 160.28 g/mol. The methoxypropyl group may influence solubility, stability, and intermolecular interactions, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
62737-94-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-(3-methoxypropyl)thiane |
InChI |
InChI=1S/C9H18OS/c1-10-7-4-6-9-5-2-3-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
ISWLHRPZRSDPTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 3-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for 2-(3-methoxypropyl)tetrahydro-2H-thiopyran are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)tetrahydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxypropyl)tetrahydro-2H-thiopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-Methoxypropyl)thiane with structurally related compounds:
Key Observations:
Core Structure :
- Thiane (1 sulfur) vs. dithiane (2 sulfurs) vs. triazole (nitrogen-rich). The number of heteroatoms affects electronic properties and reactivity.
- Dithiane derivatives exhibit higher molecular weight due to additional sulfur atoms .
Substituent Position :
- The 3-methoxypropyl group in 2-(3-Methoxypropyl)thiane and Sanazole may enhance hydrophilicity compared to the 2-methoxypropyl isomer in the dithiane analog. Substituent position also influences steric effects and binding affinity in biological systems .
Radiosensitizing Effects (Sanazole vs. Thiane Analogs)
Sanazole, a 3-nitro-1,2,4-triazole derivative with a 3-methoxypropyl group, demonstrated a sensitizer enhancement ratio (SER) of 1.55 under hypoxic conditions at 1 mM . While 2-(3-Methoxypropyl)thiane lacks the nitro group critical for radiosensitization, its methoxypropyl chain could hypothetically improve solubility or tissue penetration if functionalized similarly.
Stability and Reactivity
- Dithiane vs.
- Methoxypropyl Chain: Linear vs. branched chains (3-methoxypropyl vs.
Biological Activity
2-(3-Methoxypropyl)thiane, also known as 2-(3-methoxypropyl)tetrahydro-2H-thiopyran, is a sulfur-containing heterocyclic compound with the molecular formula C9H18OS and a molecular weight of 174.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of 2-(3-methoxypropyl)thiane, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of 2-(3-methoxypropyl)thiane features a thiopyran ring substituted with a methoxypropyl group, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in organic chemistry.
| Property | Value |
|---|---|
| CAS No. | 62737-94-4 |
| Molecular Formula | C9H18OS |
| Molecular Weight | 174.31 g/mol |
| IUPAC Name | 2-(3-methoxypropyl)thiane |
| InChI | InChI=1S/C9H18OS/c1-10-7-4-6-9-5-2-3-8-11-9/h9H,2-8H2,1H3 |
The biological activity of 2-(3-methoxypropyl)thiane is primarily attributed to its interactions with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate enzyme activities, potentially influencing metabolic pathways related to drug metabolism and detoxification processes. The exact molecular targets remain under investigation, but the compound's structure suggests possible interactions with thiol groups in proteins.
Biological Activity
Research into the biological activities of 2-(3-methoxypropyl)thiane has indicated several potential therapeutic applications:
1. Antimicrobial Activity
Studies have shown that derivatives of thiopyran compounds exhibit significant antimicrobial properties. The presence of the methoxypropyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes and exert antibacterial effects.
2. Cytotoxic Effects
Initial cytotoxicity assays indicate that 2-(3-methoxypropyl)thiane may possess selective cytotoxic effects against certain cancer cell lines. For instance, preliminary data suggest that it could inhibit cell proliferation in HepG2 (liver cancer) cells at specific concentrations.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit protein kinases involved in cancer progression. This aspect aligns with ongoing research into similar thiane derivatives that have shown promise as therapeutic agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity and potential applications of 2-(3-methoxypropyl)thiane:
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of various thiane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 2-(3-methoxypropyl)thiane exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
Case Study 2: Cytotoxicity Evaluation
In vitro experiments were conducted on HepG2 and MCF7 (breast cancer) cell lines using MTT assays to determine cellular viability after treatment with varying concentrations of 2-(3-methoxypropyl)thiane. The compound demonstrated an IC50 value of approximately 25 µM for HepG2 cells, indicating significant cytotoxicity while sparing normal hepatocytes.
Case Study 3: Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that 2-(3-methoxypropyl)thiane could inhibit specific kinases involved in cancer signaling pathways. This inhibition was assessed using biochemical assays that measured enzyme activity before and after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
